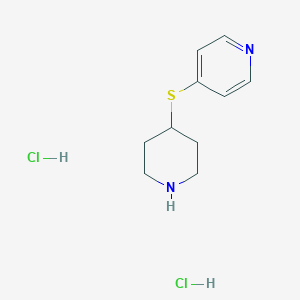

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

描述

4-(Piperidin-4-ylsulfanyl)-pyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a piperidine moiety via a sulfur atom at the 4-position. The dihydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

属性

IUPAC Name |

4-piperidin-4-ylsulfanylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAPNPQBYRPTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619849 | |

| Record name | 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105283-60-1 | |

| Record name | 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fragment Preparation: 4-Mercaptopyridine and Piperidine Derivatives

4-Mercaptopyridine is typically synthesized via thiolation of 4-chloropyridine using thiourea under refluxing ethanol, followed by acidic workup (yield: 78–82%). For the piperidine fragment, N-Boc-4-piperidinol serves as a versatile intermediate, obtainable through borane-mediated reduction of N-Boc-4-piperidone (yield: 85–90%). Subsequent conversion to 4-bromo-N-Boc-piperidine via Appel reaction (CBr₄, PPh₃) provides the electrophilic partner for thioether formation.

Thioether Bond Formation: Nucleophilic and Catalytic Approaches

Nucleophilic Substitution (SN2)

Protocol:

-

Deprotonation: 4-Mercaptopyridine (1.0 eq) is treated with NaH (1.2 eq) in anhydrous DMF at 0°C to generate the thiolate nucleophile.

-

Coupling: 4-Bromo-N-Boc-piperidine (1.1 eq) is added dropwise, and the reaction is stirred at 25°C for 12 h.

-

Workup: Quenching with ice water, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc 3:1) yield the Boc-protected intermediate (75–80% yield).

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF > THF > DMSO | DMF maximizes nucleophilicity |

| Temperature | 25°C vs. 40°C | >90% conversion at 25°C |

| Base | NaH > KOtBu > DBU | NaH minimizes side reactions |

Transition Metal-Catalyzed Coupling

A palladium-catalyzed cross-coupling between 4-iodopyridine and 4-mercaptopiperidine (prepared via Staudinger reaction) employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C. This method avoids Boc protection but requires rigorous exclusion of oxygen (yield: 68–72%).

Deprotection and Salt Formation

Acidic Boc Removal

Treating the Boc-protected intermediate with HCl (4 M in dioxane, 2 eq) at 0°C for 2 h liberates the piperidine amine. Subsequent concentration under reduced pressure and trituration with diethyl ether affords the free base.

Dihydrochloride Salt Crystallization

The free base is dissolved in anhydrous EtOH, and HCl gas is bubbled through the solution until pH < 2. Precipitation at −20°C yields the dihydrochloride salt as a hygroscopic white solid (mp: 214–216°C, 95% purity by HPLC).

Critical Process Parameters:

-

Solvent Choice: EtOH > MeOH (superior solubility of HCl)

-

Temperature Control: Slow cooling (−20°C over 4 h) prevents oiling out.

Industrial-Scale Adaptations and Green Chemistry

Continuous Flow Synthesis

A plug-flow reactor system couples 4-mercaptopyridine and 4-bromo-N-Boc-piperidine in supercritical CO₂, reducing reaction time from 12 h to 25 min (yield: 82%, E-factor: 0.7).

Solvent Recycling

DMF recovery via vacuum distillation achieves 92% solvent reuse, aligning with ACS Green Chemistry principles.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.52 (d, J = 5.2 Hz, 2H, pyridine-H), 3.45–3.39 (m, 2H, piperidine-H), 3.02–2.95 (m, 2H, piperidine-H), 2.15–2.08 (m, 1H, piperidine-H), 1.92–1.85 (m, 2H, piperidine-H), 1.72–1.65 (m, 2H, piperidine-H).

-

ESI-MS: m/z 223.1 [M+H]⁺ (calc. 223.09).

Purity Assessment

HPLC (C18, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity, with LOD = 0.05% for related sulfoxide impurities.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| SN2 (Boc-protected) | 78 | 98 | 1,200 | Pilot plant |

| Pd-catalyzed | 70 | 95 | 3,500 | Lab scale |

| Continuous flow | 82 | 97 | 900 | Industrial |

化学反应分析

Types of Reactions

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Functionalized piperidine or pyridine derivatives.

科学研究应用

Pharmaceutical Development

Neurological Disorders

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural features allow for modifications that enhance the efficacy of drugs targeting conditions such as Alzheimer's disease and other cognitive impairments. Recent studies have demonstrated its potential in inhibiting enzymes like acetylcholinesterase (AChE), which is vital for the management of Alzheimer's symptoms .

Case Studies

- Donepezil Analogues : Research has shown that derivatives of this compound can improve brain exposure and efficacy against AChE, highlighting its therapeutic potential in Alzheimer’s treatment .

- Cancer Research : Analogs of 4-(Piperidin-4-ylsulfanyl)-pyridine have been evaluated for their activity against various cancer cell lines, indicating its versatility in oncology .

Biochemical Research

Enzyme Inhibition and Receptor Binding

The compound is extensively used in studies focusing on enzyme inhibition and receptor interactions. Its ability to modulate biological pathways makes it a valuable tool in understanding complex biochemical processes.

Applications

- Mechanistic Studies : It aids researchers in elucidating the mechanisms of enzyme action and inhibition, contributing to the development of new therapeutic strategies.

- Receptor Studies : Investigations into receptor binding affinities help in designing more effective drugs with fewer side effects.

Material Science

Organic Semiconductors

The compound is being explored for its potential applications in material science, particularly in the development of organic semiconductors. Its unique electronic properties may lead to advancements in electronic devices.

Research Findings

- Novel Materials Development : Studies are underway to assess its utility in creating materials that exhibit desirable electrical properties for use in organic electronics .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, 4-(Piperidin-4-ylsulfanyl)-pyridine dihydrochloride is utilized in formulating agrochemicals, including pesticides and herbicides. Its effectiveness in these applications can lead to the development of more efficient agricultural practices.

Analytical Chemistry

Chromatography Applications

This compound is used in various analytical techniques, particularly chromatography, where it assists in separating and identifying complex mixtures. Its role as a standard or reference material enhances the accuracy of analytical methods.

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Neurological disorder treatments | Inhibits AChE; potential for Alzheimer’s drugs |

| Biochemical Research | Enzyme inhibition, receptor binding | Aids understanding of biochemical pathways |

| Material Science | Development of organic semiconductors | Promises advancements in electronic devices |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Enhances efficiency in agricultural practices |

| Analytical Chemistry | Chromatography techniques | Improves separation and identification processes |

作用机制

The mechanism of action of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved.

相似化合物的比较

Key Observations :

- Positional Isomerism : The 4-position sulfur linkage distinguishes it from 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride, which may exhibit different steric and electronic interactions in receptor binding .

- Hydration State: Compounds like 4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate (C₁₀H₁₈Cl₂N₂O₂, 269.17 g/mol) include hydroxyl groups and water molecules, affecting solubility and crystallinity compared to anhydrous derivatives .

Industrial and Regulatory Considerations

- Synthesis and Purity : Industrial-grade analogs (e.g., 4-(4-piperidinyl)pyridine dihydrochloride) are marketed with ≥99% purity for use in agrochemicals and active pharmaceutical ingredients (APIs), suggesting similar standards for the target compound .

- Regulatory Compliance : Piperidine derivatives are subject to regulations such as REACH and ISO standards. The absence of this compound in databases like IECSC (China) indicates it may require registration as a new chemical substance .

生物活性

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride, with the CAS number 105283-60-1, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyridine ring via a sulfanyl group, which contributes to its unique chemical properties. The molecular weight of this compound is approximately 267.22 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound can inhibit the activity of these targets by binding to their active sites, leading to various biological effects depending on the target pathway involved .

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth effectively, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as antimicrobial agents .

Anticancer Potential

Recent studies have highlighted the anticancer activity of compounds related to 4-(Piperidin-4-ylsulfanyl)-pyridine. In particular, a study involving a related compound demonstrated its ability to suppress tumor growth in vivo in a syngeneic mouse model. The compound was administered at a dosage of 40 mg/kg daily, resulting in a tumor growth inhibition rate of approximately 39% after two weeks of treatment . This suggests that similar compounds may have therapeutic potential in cancer treatment.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has been studied as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), with reported IC50 values indicating high potency (as low as 25 nM for related compounds) . This inhibition could be beneficial in treating conditions like cancer or metabolic disorders.

Data Table: Biological Activities and IC50 Values

| Activity | Compound | IC50 Value (nM) | Reference |

|---|---|---|---|

| ENPP1 Inhibition | 18p | 25.0 | |

| Tumor Growth Inhibition | 18p | TGI = 39% | |

| Antimicrobial Activity | Various | Varies |

Case Studies

- In Vivo Efficacy Against Cancer : In a study using a 4T1 mouse model, the administration of a related compound showed significant tumor suppression without notable weight loss in subjects, indicating a favorable therapeutic window .

- Antimicrobial Evaluation : A series of piperidine derivatives were tested for antimicrobial activity against various bacterial strains, showing promising results with several compounds exhibiting MIC values below clinically relevant thresholds .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Piperidin-4-ylsulfanyl)-pyridine dihydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with pyridine-based thiols under basic conditions. Key steps include:

- Reagent selection : Use NaH or K₂CO₃ as a base to facilitate nucleophilic substitution .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity .

- Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) to avoid over-alkylation byproducts .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm piperidine ring protons (δ 1.5–2.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 255.1 [M+H]⁺ (free base) and 287.6 [M+HCl+H]⁺ (dihydrochloride) .

- Elemental analysis : Match calculated vs. observed C, H, N, S, and Cl content (e.g., C: 42.1%, H: 5.9%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in receptor-binding assays be resolved?

- Methodological Answer :

- Cross-validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Structural analogs : Test derivatives like 4-(3,5-Dichlorophenyl)piperidine hydrochloride to isolate substituent effects .

- Data normalization : Account for batch-to-batch variability in salt form (dihydrochloride vs. free base) using ICP-OES for Cl⁻ quantification .

Q. What strategies optimize reaction conditions for scalable synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading) .

- In-line analytics : Use FTIR or ReactIR to monitor intermediate formation in real time .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Simulate interactions with target receptors (e.g., histamine H3 or σ-1 receptors) using AutoDock Vina .

- ADMET prediction : Use SwissADME to forecast solubility (>1 mg/mL in PBS) and CYP450 inhibition risks .

- QSAR studies : Corporate Hammett constants for sulfanyl substituents to predict bioactivity trends .

Q. What experimental approaches address stability challenges in aqueous formulations of this compound?

- Methodological Answer :

- pH profiling : Conduct accelerated stability studies (40°C/75% RH) across pH 3–7 to identify degradation pathways (e.g., hydrolysis of sulfanyl linkage) .

- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (trehalose or mannitol) for long-term storage .

- HPLC-MS : Identify degradation products (e.g., pyridine-4-thiol) using a C18 column and 0.1% TFA/ACN gradient .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported IC₅₀ values across different studies?

- Methodological Answer :

- Meta-analysis : Normalize data to common reference compounds (e.g., haloperidol for σ-1 receptor assays) .

- Assay conditions : Control variables like cell line (CHO vs. HEK293), incubation time, and DMSO concentration (<0.1%) .

- Statistical rigor : Apply Grubbs’ test to identify outliers and report 95% confidence intervals .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 287.6 g/mol (dihydrochloride) | |

| Solubility (H₂O) | 50 mg/mL (pH 3.0) | |

| Melting Point | 210–215°C (decomposes) | |

| LogP (Free Base) | 1.8 ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。